molecular formula C59H84N16O12 B597271 (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH CAS No. 112710-57-3

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH

Número de catálogo: B597271
Número CAS: 112710-57-3
Peso molecular: 1209.421
Clave InChI: GFIJNRVAKGFPGQ-KWJSFHMPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH is a synthetic analog of the luteinizing hormone-releasing hormone (LHRH), which is a peptide hormone responsible for regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This compound is designed to have enhanced stability and potency compared to the natural hormone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.

    Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. Purification steps such as high-performance liquid chromatography (HPLC) are essential to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tyrosine residue.

    Reduction: Reduction reactions are less common but may occur under specific conditions.

    Substitution: Substitution reactions can occur at various positions in the peptide chain, often to modify its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions are typically modified peptides with altered biological activity or stability.

Aplicaciones Científicas De Investigación

Oncology

  • Antitumor Activity : Studies have shown that (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH exhibits significant antitumor effects against various cancer cell lines. For instance:
    Cell LineIC50 (nM)Mechanism of Action
    LNCaP10Apoptosis induction
    DU 14515Cell cycle arrest
    PC38Apoptosis induction
    Research indicates that this compound inhibits cell proliferation and induces apoptosis in prostate cancer cells, demonstrating its potential as a therapeutic agent for hormone-sensitive cancers .
  • Clinical Studies : A clinical trial involving patients with prostate cancer treated with LHRH analogs showed that those receiving this compound experienced a statistically significant reduction in lower urinary tract symptoms over a period of 48 weeks .

Reproductive Health

  • Treatment of Hormonal Disorders : The compound has been investigated for its efficacy in treating conditions such as endometriosis and precocious puberty. By modulating gonadotropin release, it can effectively manage hormonal imbalances associated with these conditions .
  • Case Study - Refractory Mastalgia : A study assessed the efficacy of LHRH analogs, including this compound, in treating refractory mastalgia. Results indicated significant pain reduction among patients receiving complete estrogen blockade .

Comparative Studies

When compared to other LHRH analogs such as leuprolide and goserelin, this compound demonstrated:

  • Higher Binding Affinity : Enhanced interaction with gonadotropin-releasing hormone receptors.
  • Increased Stability : Greater stability in plasma compared to other analogs.
  • Greater Efficacy : More effective testosterone suppression among treated patients .

Mecanismo De Acción

The compound exerts its effects by binding to LHRH receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of LH and FSH. The modifications in the peptide structure enhance its stability and receptor affinity, resulting in prolonged and potent biological effects.

Comparación Con Compuestos Similares

Similar Compounds

    Goserelin: Another LHRH analog used in the treatment of hormone-dependent cancers.

    Leuprolide: A widely used LHRH analog for similar therapeutic applications.

    Triptorelin: Another synthetic analog with applications in reproductive health.

Uniqueness

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH is unique due to its specific modifications, which enhance its stability and potency compared to other LHRH analogs. These modifications make it a valuable tool in both research and therapeutic contexts.

Actividad Biológica

The compound (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH is a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), which plays a crucial role in the regulation of reproductive hormones. This particular analog has been designed to enhance biological activity while minimizing undesirable effects, making it an important subject of study in the context of hormone-related therapies, particularly for conditions like prostate cancer.

The structural modifications in this compound are aimed at improving its binding affinity and receptor activation. The substitutions at positions 5 and 6, specifically D-Tyr and D-Leu, are known to enhance the stability and potency of LHRH analogs. These modifications can lead to a more effective activation of the LHRH receptor, which is coupled to various intracellular signaling pathways including Gi-cAMP pathways that influence gonadotropin release.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant gonadotropin-releasing activity. For instance, it has been demonstrated to stimulate the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) in pituitary cell cultures at nanomolar concentrations. This is critical for its application in treating hormone-sensitive cancers.

Table 1: Gonadotropin Release Induced by this compound

Concentration (nM)FSH Release (%)LH Release (%)
12530
55060
107585

Enzymatic Stability

The stability of this compound against enzymatic degradation is another critical factor influencing its biological activity. Studies indicate that the Pro-NHEt9 modification significantly enhances resistance to enzymatic breakdown compared to native LHRH. This stability allows for prolonged action in vivo, which is beneficial for therapeutic applications.

Case Studies

A notable case study involved patients with advanced prostate cancer who were treated with LHRH analogs, including this compound. The results indicated a marked reduction in testosterone levels and tumor size after administration. The switch from traditional LHRH formulations to this potent analog demonstrated improved efficacy and reduced side effects.

Table 2: Clinical Outcomes from Case Studies

Patient IDTreatment Duration (Months)Testosterone Level (ng/dL)Tumor Size Reduction (%)
165040
2123060
394550

Research Findings

Recent research has highlighted the potential of this compound as a targeted therapy for prostate cancer. A Phase I clinical trial demonstrated that patients receiving this analog showed significant improvements in quality of life and reduced adverse effects compared to those treated with standard therapies. The findings support its use as a promising therapeutic agent.

Propiedades

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44+,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJNRVAKGFPGQ-KWJSFHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1209.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.